Polyglycerin-3
Overview
Description
Polyglycerin-3, also known as trimeric glycerin, is a colorless to light yellow liquid with excellent moisturizing properties. It is a trifunctional alcohol, meaning it has three hydroxyl groups, making it highly versatile in various applications. This compound is used as a water-based solvent, moisturizing agent, and in plastic additives and cutting fluids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Polyglycerin-3 can be synthesized from glycerol and epichlorohydrin at room temperature. The process involves using triethanolamine as a catalyst, producing a mixture of low molecular weight oligoglycerols, mainly di- and triglycerols . The reaction is carried out under an argon atmosphere in a three-neck flask equipped with a mechanical stirrer, thermometer, and capillary to guide argon. The reactor is constantly cooled in an ice-water bath to keep the temperature below 25°C .
Industrial Production Methods: In industrial settings, triglycerol is produced through the polymerization of glycerol in the presence of a catalytic acid at a temperature of at least 110°C . This method ensures a higher yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Polyglycerin-3 undergoes various chemical reactions, including esterification, oxidation, and hydrolysis.
Common Reagents and Conditions:
Esterification: this compound reacts with fatty acids to form esters. This reaction typically requires an acid catalyst and elevated temperatures.
Major Products: The major products formed from these reactions include esters, aldehydes, carboxylic acids, and glycerol.
Scientific Research Applications
Polyglycerin-3 has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions.
Medicine: It is used in the formulation of pharmaceuticals and cosmetics due to its moisturizing properties.
Mechanism of Action
Polyglycerin-3 exerts its effects primarily through its ability to form hydrogen bonds with water molecules, enhancing its moisturizing properties. In biological systems, triglycerol can increase cell membrane permeability, disrupt membrane integrity, and inhibit the synthesis of biomolecules . This makes it effective in various applications, including as an antimicrobial agent.
Comparison with Similar Compounds
Glycerol: A simpler form with only three hydroxyl groups, used widely as a humectant and solvent.
Diacylglycerol: Contains two fatty acid chains and is used in food and pharmaceuticals.
Triacylglycerol: Composed of three fatty acid chains, it is the main constituent of body fat and vegetable oils.
Uniqueness: Polyglycerin-3’s unique structure, with three hydroxyl groups, allows it to form more hydrogen bonds compared to glycerol, enhancing its moisturizing and solvent properties. Its ability to form stable emulsions makes it particularly valuable in the encapsulation of bioactive compounds .
Properties
IUPAC Name |
3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O7/c10-1-7(12)3-15-5-9(14)6-16-4-8(13)2-11/h7-14H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNTUZCMJBTHOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(COCC(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56090-54-1, 20411-31-8 | |
Record name | Polyglycerin-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056090541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triglycerol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triglycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Triglycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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